molecular formula C14H9Cl2N3O3S B6031581 4-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide

4-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B6031581
M. Wt: 370.2 g/mol
InChI Key: GWGULEVCJDZXEX-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, nitro, and carbamothioyl functional groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-5-nitroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide

Uniqueness

Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity for certain targets .

Properties

IUPAC Name

4-chloro-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S/c15-9-3-1-8(2-4-9)13(20)18-14(23)17-12-7-10(19(21)22)5-6-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGULEVCJDZXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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